2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Description
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a fluorophenyl group, a furan ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-12-3-5-13(6-4-12)23-8-7-22(18(23)25)10-16(24)21-17-20-14(11-27-17)15-2-1-9-26-15/h1-6,9,11H,7-8,10H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTKFUYOGQGMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NC(=CS2)C3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The furan and thiazole rings are then incorporated using cyclization reactions. The final step involves the acylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethylamine: Shares the fluorophenyl group but lacks the imidazolidinone, furan, and thiazole rings.
N-(4-(furan-2-yl)thiazol-2-yl)acetamide: Contains the furan and thiazole rings but lacks the imidazolidinone and fluorophenyl groups.
Uniqueness
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Biological Activity
The compound 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide is a novel synthetic molecule featuring a complex structure that combines imidazolidinone, thiazole, and furan moieties. This structural diversity is anticipated to confer significant biological activity, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the available literature on the biological activities associated with this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 319.35 g/mol. The structure includes:
- Imidazolidinone ring : Contributes to the compound's stability and potential interactions with biological targets.
- Thiazole ring : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
- Furan moiety : Often associated with antioxidant activity.
Anticancer Activity
Recent studies have indicated that compounds containing imidazolidinone and thiazole derivatives exhibit promising anticancer properties. For instance, compounds analogous to our target molecule were evaluated for cytotoxicity against various cancer cell lines.
These results suggest that modifications to the thiazole ring can enhance selectivity and potency against malignant cells.
Antioxidant Activity
The antioxidant capacity of compounds similar to this compound has been assessed using DPPH radical scavenging assays. The presence of furan and thiazole rings is believed to contribute significantly to their radical scavenging ability.
These findings indicate a strong potential for this compound in preventing oxidative stress-related diseases.
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. The compound's ability to inhibit bacterial growth was evaluated against several strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
The results demonstrate significant antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent.
The biological mechanisms underlying the activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : The thiazole group may interact with enzymes involved in cancer progression or microbial metabolism.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Radical Scavenging : The antioxidant activity may stem from electron donation capabilities inherent in the furan and thiazole structures.
Case Studies
A notable case study involved a series of synthesized thiazole derivatives where one compound demonstrated significant cytotoxicity against A549 cells while maintaining low toxicity towards normal fibroblast cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imidazolidinone formation | DMF | Triethylamine | 80 | 72 | |
| Thiazole coupling | Dichloromethane | Piperidine | RT | 65 | |
| Final purification | Ethanol | None | Reflux | 85 |
Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : 1H/13C NMR confirms molecular connectivity and purity. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns (~δ 7.2–7.8 ppm), while the 2-oxoimidazolidinone moiety exhibits characteristic carbonyl signals (~δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for detecting halogen (F) and sulfur atoms .
- IR spectroscopy : Key stretches include C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Basic: How can researchers design initial biological activity screens for this compound?
Answer:
Prioritize assays based on structural motifs:
- Enzyme inhibition : Test against kinases or proteases, as the thiazole and imidazolidinone groups are common pharmacophores .
- Antimicrobial activity : Use broth microdilution assays (e.g., against S. aureus or E. coli) due to the compound’s resemblance to known antimicrobial thiazole derivatives .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .
Q. Table 2: Example Biological Screening Parameters
| Assay Type | Target | Concentration Range | Key Metrics | Reference |
|---|---|---|---|---|
| Kinase inhibition | EGFR kinase | 0.1–10 µM | IC50, Ki | |
| Antimicrobial | S. aureus | 5–50 µg/mL | MIC, MBC | |
| Cytotoxicity | HeLa cells | 1–100 µM | LD50, selectivity |
Advanced: How can reaction mechanisms for key synthetic steps (e.g., imidazolidinone ring formation) be elucidated?
Answer:
Mechanistic studies require:
- Isotopic labeling : Use 18O-labeled reagents to track carbonyl oxygen origins in the 2-oxoimidazolidinone ring .
- Kinetic studies : Monitor intermediates via time-resolved NMR or quenching experiments to identify rate-determining steps .
- Computational modeling : DFT calculations (e.g., Gaussian) can predict transition states and activation energies for cyclization steps .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
Address discrepancies via:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings or spatial proximities .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal broadening .
- X-ray crystallography : Confirm absolute configuration and hydrogen-bonding networks, especially for chiral centers .
Advanced: What in silico strategies are effective for predicting biological targets or ADMET properties?
Answer:
- Molecular docking (AutoDock Vina) : Screen against targets like kinase domains using the compound’s 3D structure (optimized via MMFF94 force fields) .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors on the acetamide group) to identify potential targets .
- ADMET prediction (SwissADME) : Assess logP (<5 for bioavailability), CYP450 interactions, and BBB permeability based on substituents (e.g., 4-fluorophenyl enhances lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
